2H-Pyrrolo[2,3-F]benzoxazole
Description
Significance of Polycyclic Heterocycles in Contemporary Chemical Research
Polycyclic heterocyclic compounds, which feature multiple fused rings with at least one non-carbon atom (heteroatom), are of immense importance in contemporary research. slideshare.netopenmedicinalchemistryjournal.com Their rigid, three-dimensional frameworks are found in numerous natural products, including alkaloids and vitamins, and are integral to more than 85% of all biologically active chemical compounds. openmedicinalchemistryjournal.comuou.ac.in This prevalence underscores their significance in drug design and development. sciencepublishinggroup.com In materials science, these molecules are harnessed for their unique optoelectronic properties, finding use in organic field-effect transistors, light-emitting diodes (OLEDs), and organic semiconductors. beilstein-journals.org The ability to tune their functionality by modifying their structure makes them a vital area of exploration for creating novel materials. beilstein-journals.orgsioc-journal.cn
Overview of Benzoxazole (B165842) and Pyrrole (B145914) Architectures in Chemical Synthesis and Biological Systems
The individual components of 2H-Pyrrolo[2,3-f]benzoxazole, namely benzoxazole and pyrrole, are themselves significant heterocyclic structures with diverse applications.
Benzoxazole: This scaffold, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. innovareacademics.in Its derivatives are known to exhibit a wide spectrum of pharmacological activities. innovareacademics.inmdpi.com The benzoxazole nucleus is a key component in various synthetic drugs and serves as a crucial intermediate in the synthesis of more complex bioactive molecules. innovareacademics.inwjpsonline.com Its structural similarity to natural nucleic acid bases like adenine (B156593) and guanine (B1146940) allows it to interact with biological macromolecules, leading to its diverse biological effects. wjpsonline.com
Pyrrole: A five-membered aromatic heterocycle containing a single nitrogen atom, pyrrole is a fundamental building block in nature. mdpi.com It is a core component of vital biological molecules such as heme (in hemoglobin), chlorophyll, and vitamin B12. mdpi.com In chemical synthesis, pyrrole and its derivatives are valuable for constructing a wide range of compounds due to their participation in numerous chemical reactions, including electrophilic substitutions. mdpi.com The pyrrole ring is a common feature in many natural and synthetic compounds with demonstrated biological activity. mdpi.com
Structural Framework and Nomenclature of this compound
This compound is a polycyclic aromatic system created by the fusion of a pyrrole ring and a benzoxazole moiety. The nomenclature, following IUPAC guidelines for fused ring systems, indicates the specific manner of fusion. iupac.org The "[2,3-f]" designation specifies that the pyrrole ring is fused at its '2' and '3' positions to the 'f' face (the C-5 and C-6 bond) of the benzoxazole ring system. The "2H" prefix indicates that the second position of the pyrrole ring contains a saturated atom, a necessary component to maintain the valency of the nitrogen atom within the fused structure.
The synthesis of such complex heterocyclic systems often involves multi-step processes. For instance, related pyrrolo-fused systems have been synthesized through methods like double nitrene cyclization, showcasing the intricate chemical strategies required to build these frameworks. researchgate.net
Contextualization within Pyrrolobenzoxazole Isomers and Analogues
The fusion of pyrrole and benzoxazole rings can result in several structural isomers, depending on the points of attachment between the two heterocyclic systems. Each isomer possesses a unique electronic and steric profile, which in turn can lead to different chemical reactivities and biological activities. For example, a search in chemical databases reveals the existence of isomers like 2H-Pyrrolo[3,2-e]benzoxazole, where the fusion occurs at a different face of the benzoxazole ring. nih.gov
The development of analogues, where the core structure is systematically modified, is a common strategy in medicinal chemistry to optimize activity and selectivity. Researchers synthesize various derivatives by adding different functional groups to the pyrrolobenzoxazole scaffold. This approach has been used to create libraries of related compounds, such as benzoxazole-pyrrolo[2,1-c] beilstein-journals.orgCurrent time information in Bangalore, IN.benzodiazepine conjugates, to explore their potential as therapeutic agents. researchgate.net These studies highlight the versatility of the pyrrolobenzoxazole framework as a template for designing new molecules with specific biological targets. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
70865-16-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2 |
InChI Key |
QIJCTFKTTMGCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=CC=N3)C=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 2,3 F Benzoxazole and Its Derivatives
Strategies for the Formation of the Benzoxazole (B165842) Moiety
The benzoxazole ring is a privileged scaffold in medicinal chemistry and materials science. Its synthesis is well-documented, with numerous methods developed over the decades. These strategies form the foundational step for accessing the more complex pyrrolo[2,3-f]benzoxazole system.
The most traditional and direct route to the benzoxazole core is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or anhydrides). This reaction typically proceeds via the formation of an intermediate O- or N-acylated aminophenol, which then undergoes intramolecular cyclodehydration. The reaction often requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst or dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). Modern variations utilize microwave irradiation to accelerate the reaction and improve yields.
Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Key Features |
|---|---|---|---|
| 2-Aminophenol + Carboxylic Acid | Polyphosphoric Acid (PPA), 180-220 °C | 2-Substituted Benzoxazole | Classical method; high energy input; suitable for a wide range of acids. |
| 2-Aminophenol + Acid Chloride | Pyridine, reflux | 2-Substituted Benzoxazole | Milder conditions than PPA; proceeds via N-acylation followed by cyclization. |
| 2-Aminophenol + Aldehyde | Oxidizing agent (e.g., DDQ, I₂), solvent (e.g., Dioxane) | 2-Substituted Benzoxazole | Oxidative cyclocondensation; avoids pre-formation of a carboxylic acid. |
| 2-Aminophenol + Orthoester | p-Toluenesulfonic acid (PTSA), Toluene, reflux | 2-Substituted Benzoxazole | Efficient for simple alkyl or aryl substituents; water is removed azeotropically. |
Transition metal catalysis has provided milder and more versatile pathways to benzoxazoles. These methods often involve intramolecular C-O or C-N bond formation, typically catalyzed by palladium (Pd) or copper (Cu). A common strategy is the intramolecular cyclization of 2-haloanilides or N-(2-halophenyl)amides. Another powerful approach involves the direct C-H functionalization/aerobic oxidation of N-substituted anilines, which avoids the need for pre-functionalized starting materials.
Table 2: Transition Metal-Catalyzed Syntheses of Benzoxazoles
| Starting Material | Catalyst System | Reaction Type | Key Features |
|---|---|---|---|
| N-(2-Iodophenyl)benzamide | CuI, K₂CO₃, L-proline | Intramolecular Ullmann C-O Coupling | Good yields; tolerates various functional groups. |
| 2-Bromobenzanilide | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Intramolecular Buchwald-Hartwig C-O Coupling | High efficiency and functional group tolerance; requires specific ligands. |
| N-Benzylideneaniline | RhCl₃·3H₂O / Cu(OAc)₂ | Oxidative C-H/N-H Annulation | Atom-economical; direct synthesis from Schiff bases. |
| 2-Aminophenol + Aryl Halide | Pd(OAc)₂, O₂ | Aerobic Oxidative Annulation | Couples three components (aminophenol, aryl halide, CO) in a single step. |
One-pot syntheses are highly efficient as they reduce the number of isolation and purification steps, saving time and resources. A prominent one-pot strategy for benzoxazoles involves the reductive cyclization of 2-nitrophenols. In this approach, the nitro group is first reduced to an amine in situ (e.g., using SnCl₂ or catalytic hydrogenation), which then immediately condenses with a co-reactant like an aldehyde or carboxylic acid present in the same reaction vessel.
Certain molecular rearrangements can be harnessed to construct the benzoxazole ring system. For instance, the thermal or photochemical rearrangement of O-aryl oximes, derived from 2-aminophenols, can lead to benzoxazoles. A more direct and synthetically useful method is the acid-catalyzed rearrangement of O-acyl derivatives of phenylhydroxylamines. Another relevant pathway is the thermal decomposition of 2-azidophenyl formates, which proceeds via a nitrene intermediate that undergoes intramolecular cyclization.
Electrophilic activation, particularly using halogens like iodine, offers a metal-free alternative for benzoxazole synthesis. A common example is the iodine-mediated oxidative cyclization of N-benzyl-2-aminophenols. In this reaction, molecular iodine acts as an oxidant and Lewis acid, promoting the intramolecular C-O bond formation. This method is characterized by mild conditions and operational simplicity.
Approaches for the Formation of the Pyrrole (B145914) Moiety and its Fusion
Once a suitably functionalized benzoxazole core is obtained, the next critical phase is the construction of the pyrrole ring at the [f] face, corresponding to fusion at the 5- and 6-positions of the benzoxazole. This typically requires starting with a benzoxazole precursor bearing reactive functional groups at these specific positions.
A highly effective and well-documented strategy begins with a 6-amino-5-nitrobenzoxazole derivative. This precursor contains vicinal amino and nitro groups, which are ideal for reductive cyclization strategies to form the five-membered pyrrole ring. One of the most powerful reactions for this transformation is the Cadogan-Sundberg reaction .
In this approach, the 6-amino-5-nitrobenzoxazole is first condensed with a ketone or an aldehyde to form an enamine or a Schiff base. This intermediate is then subjected to reductive cyclization, typically using a trivalent phosphorus reagent such as triethyl phosphite (B83602) (P(OEt)₃). The phosphite serves as an oxygen abstractor, deoxygenating the nitro group to a reactive nitrene species. The nitrene then rapidly undergoes intramolecular electrophilic attack on the adjacent enamine double bond, followed by aromatization to yield the stable 2H-pyrrolo[2,3-f]benzoxazole scaffold.
Table 3: Synthesis of the this compound Scaffold
| Precursor | Key Transformation | Reagents/Conditions | Product |
|---|
This methodology is robust and allows for significant variation in the substituents on both the benzoxazole and the newly formed pyrrole ring. The choice of the carbonyl compound (ketone or aldehyde) directly determines the substitution pattern at the C5 and C6 positions of the final pyrrolo[2,3-f]benzoxazole product.
General Pyrrole Ring Annulation Strategies
The construction of the pyrrole ring onto a pre-existing benzoxazole core is a common and versatile approach. These annulation strategies often involve the formation of one or two new carbon-carbon or carbon-nitrogen bonds to complete the five-membered pyrrole ring.
One established method involves the reaction of a suitably functionalized benzoxazole with a reagent that provides the remaining atoms of the pyrrole ring. For instance, the lithium enolates of ketones can react with BOC-α-amino aldehydes or ketones to form aldol (B89426) intermediates. acs.org These intermediates, upon treatment with acid, cyclize to furnish the pyrrole ring. acs.org This method offers the flexibility to introduce a variety of substituents onto the pyrrole ring. acs.org
Another strategy is the palladium-catalyzed arylation/cyclization cascade. This approach utilizes the coupling of an aryl halide with a propargylic ester or ether, followed by a 5-endo-dig cyclization to construct the fused pyrrole system. acs.org This method has proven efficient for generating highly functionalized N-fused pyrroloheterocycles. acs.org
The following table summarizes key pyrrole annulation strategies applicable to the synthesis of fused systems.
| Annulation Strategy | Key Reagents/Catalysts | Reaction Type | Ref. |
| Aldol Cyclization | Ketone Enolates, BOC-α-amino aldehydes/ketones, Acid | Aldol condensation, Cyclization | acs.org |
| Palladium-Catalyzed Cascade | Aryl Halides, Propargylic Esters/Ethers, Palladium Catalyst | Arylation, 5-endo-dig Cyclization | acs.org |
| Oxidative Annulation | 2-(Pyridine-2-yl)acetate derivatives, Maleimides, Cu(OAc)·H2O, Ag2CO3 | [3+2] Annulation, Oxidative Cyclization | rsc.org |
Isomerization Reactions for Pyrrolo-Fused Oxazole (B20620) Systems
Isomerization reactions provide an atom-economical pathway to pyrrolo-fused oxazole systems. These reactions often proceed through highly reactive intermediates, such as azirines or nitrile ylides, which rearrange to form the desired heterocyclic framework.
A notable example is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to yield 4H-pyrrolo[2,3-d]oxazoles. mdpi.comnih.gov This reaction proceeds with 100% atom economy and is a powerful tool for constructing this fused ring system. mdpi.com The starting 5-(2H-azirin-2-yl)oxazoles can be prepared from the reaction of 2-diazoacetyl-2H-azirines with various nitriles. mdpi.comnih.gov DFT calculations suggest that this transformation occurs via a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to give the final product. mdpi.comnih.gov
The isomerization of 2-carbonyl-substituted 2H-azirines can lead to either isoxazoles or oxazoles, depending on the reaction conditions. mdpi.comresearchgate.net This highlights the potential to control the reaction outcome and selectively synthesize different fused heterocyclic systems.
Multi-Component Reactions in Pyrrole Integration
Multi-component reactions (MCRs), where three or more starting materials combine in a single synthetic operation, offer a highly efficient approach to complex molecules like this compound and its derivatives. nih.gov These reactions are characterized by high atom economy, step economy, and the ability to generate molecular diversity. nih.gov
One such example is the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx While not directly yielding the benzoxazole fusion, this demonstrates the power of MCRs in constructing the core pyrrolo-pyrimidine structure which can be a precursor.
The Ugi reaction, a well-known MCR, has been utilized in post-cyclization strategies to build fused pyrrole systems. For example, Ugi adducts can undergo gold(I)-catalyzed domino dearomatization/ipso-cyclization/aza-Michael cascade reactions to form tetracyclic benzo[e]pyrrolo[2,3-c]indole-2,4,7(5H)-triones. frontiersin.org
Microwave-assisted MCRs have also been developed for the synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, showcasing the potential for rapid and efficient construction of complex fused systems. lew.ro
Directed Cyclization Methods for Fused Pyrrolo Systems
Directed cyclization methods utilize a directing group to control the regioselectivity of the ring-forming reaction, ensuring the formation of the desired fused pyrrolo system. These methods are particularly valuable for constructing complex polycyclic structures.
An example of a directed cyclization is the PIFA-promoted intramolecular oxidative cyclization of pyrrolo- and indolo[1,2-a]quinoxalino-appended porphyrins. rsc.org This reaction allows for the efficient synthesis of meso,β-pyrrolo- and indolo[1,2-a]quinoxalino-fused porphyrin systems. rsc.org
Gold-catalyzed intramolecular alkyne cyclization is another powerful tool for the synthesis of pyrrole and indole (B1671886) fused heterocycles. metu.edu.tr This method often proceeds via a 6-exo-dig cyclization pathway. metu.edu.tr
The following table highlights different directed cyclization approaches.
| Cyclization Method | Key Reagents/Catalysts | Reaction Type | Ref. |
| PIFA-Promoted Oxidative Cyclization | PIFA (Phenyliodine bis(trifluoroacetate)) | Intramolecular Oxidative Cyclization | rsc.org |
| Gold-Catalyzed Alkyne Cyclization | Gold Catalyst | Intramolecular Alkyne Cyclization | metu.edu.tr |
| Palladium-Catalyzed Cascade | Palladium Catalyst, Aryl Halides, Propargylic Esters/Ethers | Arylation, 5-endo-dig Cyclization | acs.org |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility in accessing the target molecule and its analogs.
A convergent synthesis involves the separate synthesis of two or more complex fragments that are then joined together in the final stages of the synthesis. For the this compound system, this could involve the synthesis of a functionalized benzoxazole and a functionalized pyrrole precursor, which are then coupled and cyclized. This approach is often efficient as it allows for the parallel synthesis of key building blocks.
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For example, a suitably substituted o-hydroxyaryl ketoxime can serve as a common precursor for the selective synthesis of either 2-substituted benzoxazoles or 3-substituted benzisoxazoles. clockss.org The reaction outcome is controlled by the choice of reagents and conditions. clockss.org This strategy is particularly useful for generating libraries of related compounds for structure-activity relationship studies. A photocatalytic [4 + 2] skeleton-editing strategy has been developed for the divergent synthesis of dihydroisoquinoline-1,4-diones from a common N-hydroxyphthalimide ester. rsc.org
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of the this compound ring system often involves reactions that can potentially lead to multiple isomers. Therefore, controlling chemo- and regioselectivity is of paramount importance.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of benzoxazoles from o-hydroxyaryl ketoximes, the use of a bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) system allows for the selective formation of benzoxazoles via a Beckmann rearrangement and intramolecular oxa-cyclization under base-free conditions. clockss.org The addition of a base like triethylamine (B128534) switches the pathway to favor the formation of benzisoxazoles via an intramolecular nucleophilic substitution. clockss.org
Regioselectivity is crucial when forming the fused ring system, as different annulation patterns are possible. For example, in the palladium-catalyzed arylation/cyclization cascade, the 5-endo-dig cyclization is favored, leading to the formation of the N-fused pyrrole ring. acs.org The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome of the cyclization. In the synthesis of pyrrolo[1,2-a]quinoxalines, the regioselectivity of the cycloaddition of N-ylides is a key factor.
Careful consideration and optimization of reaction parameters, including catalysts, solvents, temperature, and the nature of substituents, are essential to achieve the desired chemo- and regioselectivity in the synthesis of this compound and its derivatives.
Advanced Structural and Spectroscopic Elucidation of 2h Pyrrolo 2,3 F Benzoxazole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Substituent Effects
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of 2H-pyrrolo[2,3-f]benzoxazole systems in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, allowing for unambiguous structure confirmation and the analysis of substituent effects. ias.ac.innih.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the benzoxazole (B165842) core resonate at characteristic chemical shifts, with the C=N carbon typically appearing around δ 165.0 ppm and other aromatic carbons resonating between δ 110.0 and 150.0 ppm. researchgate.net The introduction of various substituents leads to predictable shifts in the ¹³C signals, which can be correlated with the electron-donating or electron-withdrawing nature of the substituent. For example, the carbonyl carbon of an ester group attached to the benzoxazole system can be identified by its characteristic signal at approximately δ 169.5 ppm. researchgate.net
Conformational analysis of flexible side chains attached to the this compound core can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. Computational studies, often used in conjunction with NMR data, help to determine the most stable conformations and the energy barriers between them. researchgate.net For example, in a study on a related benzoxazole derivative, four stable conformers were identified, with the most stable conformer adopting a synperiplanar orientation. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Benzoxazole Derivatives
| Compound Type | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Benzoxazole Derivative | Aromatic Protons | 7.3-7.6 (m) researchgate.net | 110.7-150.0 researchgate.net |
| C=N | - | ~165.0 researchgate.net | |
| N-Substituted Benzoxazole | -NCH₂ | ~4.7-5.7 (s) ias.ac.in | ~27-53 ias.ac.in |
| Ester-Substituted Benzoxazole | C=O | - | ~169.5 researchgate.net |
| OCH₃ | ~3.6 (s) researchgate.net | ~51.2 researchgate.net |
Note: Data is based on related benzoxazole structures and serves as a general reference.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing non-covalent interactions within this compound systems. horiba.comwikipedia.org These methods are based on the principle that molecular bonds vibrate at specific frequencies, providing a unique "fingerprint" for a molecule. horiba.comwikipedia.org
FT-IR spectroscopy is particularly useful for identifying polar functional groups. For instance, in derivatives of the related benzoxazole scaffold, the C=O stretching vibration of an ester group is readily observed as a strong absorption band around 1735 cm⁻¹. researchgate.net The C-O stretching vibrations are also characteristic and typically appear in the region of 1228-1131 cm⁻¹. researchgate.net The C=N stretching vibration within the oxazole (B20620) ring is another key diagnostic peak, often found around 1623 cm⁻¹. brieflands.com In cases where an amide linkage is present, the N-H stretching vibration can be seen around 3300-3400 cm⁻¹, and the amide C=O stretch appears in the range of 1640-1660 cm⁻¹. ias.ac.insci-hub.se
Raman spectroscopy, which relies on the inelastic scattering of light, is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. horiba.comwikipedia.org For benzoxazole derivatives, C=C stretching vibrations of the aromatic rings are typically observed in the Raman spectra. esisresearch.org The technique is also adept at studying molecular interactions, such as those occurring on metal surfaces in surface-enhanced Raman spectroscopy (SERS) studies. researchgate.net By analyzing the enhancement of specific Raman bands, the orientation of the molecule with respect to the surface can be deduced. researchgate.net
Computational methods are often employed to calculate the vibrational frequencies of this compound derivatives, which aids in the assignment of experimental FT-IR and Raman bands. researchgate.netesisresearch.org These calculations can also provide insights into the nature of the vibrational modes and the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. researchgate.net
Table 2: Key Vibrational Frequencies for Functional Groups in Benzoxazole Derivatives
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amide | N-H stretch | 3284-3361 ias.ac.insci-hub.se | - |
| C=O stretch | 1643-1656 ias.ac.insci-hub.se | - | |
| Ester | C=O stretch | ~1735 researchgate.net | - |
| C-O stretch | 1131-1228 researchgate.net | - | |
| Oxazole Ring | C=N stretch | ~1623 brieflands.com | ~1536 esisresearch.org |
| Aromatic Ring | C=C stretch | 1419-1539 ias.ac.in | - |
Note: Data is based on related benzoxazole structures and serves as a general reference.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound systems, providing precise information on molecular weight and elemental composition, as well as insights into the compound's structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized derivatives with a high degree of accuracy. ias.ac.in
In electrospray ionization (ESI), a soft ionization technique, the protonated molecular ion [M+H]⁺ is often observed as the base peak, allowing for the direct determination of the molecular weight. beilstein-journals.org For compounds containing elements with characteristic isotopic patterns, such as bromine, the mass spectrum will show a distinctive [M]⁺ and [M+2]⁺ pattern, further aiding in structural confirmation. brieflands.com
Tandem mass spectrometry (MS/MS or MSⁿ) is employed to study the fragmentation pathways of the parent ion. lifesciencesite.com By subjecting the isolated parent ion to collision-induced dissociation (CID), a series of product ions are generated, revealing the weaker bonds within the molecule and characteristic neutral losses. wvu.edu Common fragmentation patterns for heterocyclic compounds include retro-Diels-Alder (RDA) reactions and ring contractions (RC). lifesciencesite.commdpi.com The cleavage of the glycosidic C-N bond is a characteristic fragmentation for nucleoside analogues. lifesciencesite.com The loss of small, stable molecules such as CO, NH₃, and H₂O are also frequently observed. lifesciencesite.comresearchgate.net
The analysis of these fragmentation patterns allows for the detailed structural elucidation of unknown this compound derivatives and the differentiation of isomers. The fragmentation pathways can be influenced by the type and position of substituents on the heterocyclic core. For instance, in a-pyrrolidinophenone derivatives, the loss of the pyrrolidine (B122466) molecule is a dominant fragmentation pathway. wvu.edu
Table 3: Common Fragmentation Patterns in Mass Spectrometry of Heterocyclic Compounds
| Fragmentation Type | Description | Common Neutral Losses |
|---|---|---|
| Retro-Diels-Alder (RDA) | Cycloreversion reaction leading to the cleavage of a cyclic system into two smaller fragments. lifesciencesite.commdpi.com | Varies depending on the ring system. |
| Ring Contraction (RC) | Rearrangement leading to a smaller ring system. lifesciencesite.com | CO, NHCO, CH₂CH₂ lifesciencesite.com |
| Cleavage of Substituents | Loss of side chains or functional groups. | H₂O, NH₃, pyrrolidine wvu.eduresearchgate.net |
| Glycosidic Bond Cleavage | Cleavage of the bond between the heterocyclic base and a sugar moiety (in nucleoside analogues). lifesciencesite.com | Sugar moiety |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic structure and photophysical properties of this compound systems. These properties are fundamental to their potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). niscpr.res.inresearchgate.net
Analysis of Absorption and Emission Band Characteristics
This compound derivatives typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum, arising from π → π* and n → π* electronic transitions within the conjugated system. researchgate.net The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the heterocyclic core. acs.org Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, respectively. chemrxiv.org
Many this compound derivatives are highly fluorescent, emitting light upon excitation at a suitable wavelength. beilstein-journals.org The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λ_em) and fluorescence quantum yield (Φ_F). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter for fluorescent dyes. beilstein-journals.org For related diketopyrrolopyrrole derivatives, Stokes shifts are typically in the range of 60-70 nm. beilstein-journals.org The solvent polarity can also influence the absorption and emission characteristics, with more polar solvents often leading to a red shift in the emission spectrum due to stabilization of the excited state. iphy.ac.cn
Table 4: Photophysical Properties of Representative Fluorescent Heterocyclic Systems
| Compound Class | λ_max (nm) | λ_em (nm) | Stokes Shift (nm) | Solvent |
|---|---|---|---|---|
| Diketopyrrolopyrrole Derivatives | ~570-620 beilstein-journals.orgacs.org | ~625-850 chemrxiv.org | 60-70 beilstein-journals.org | DMF, Chloroform beilstein-journals.orgchemrxiv.org |
| 2-(2'-hydroxyphenyl)benzoxazole Derivatives | 336-374 scielo.br | - | - | Ethanol, MCT scielo.br |
| Benzothiazole (B30560) Derivatives | ~330 niscpr.res.in | 380-450 niscpr.res.in | 50-120 niscpr.res.in | - |
Note: Data is compiled from various related heterocyclic systems to provide a general overview.
Ultrafast Photophysical Dynamics and Excited State Evolution
Femtosecond transient absorption (TA) spectroscopy is a powerful technique used to investigate the ultrafast photophysical dynamics and the evolution of excited states in this compound systems. iphy.ac.cnresearchgate.net Upon photoexcitation, the molecule is promoted to an initial Franck-Condon state, from which it can undergo various relaxation processes, including vibrational relaxation, internal conversion, intersystem crossing to a triplet state, and fluorescence. iphy.ac.cnnih.gov
TA spectra reveal the formation and decay of transient species, such as the excited singlet state (S₁) and triplet state (T₁). researchgate.net The spectra typically show a ground state bleach, stimulated emission, and excited-state absorption bands. mdpi.com The kinetics of these spectral features provide information on the lifetimes of the excited states and the rates of the different photophysical processes. For example, in some diketopyrrolopyrrole derivatives, rapid intramolecular charge transfer (ICT) and intersystem crossing to a stable triplet state can occur. nih.gov The solvent environment can significantly impact these dynamics, influencing the rates of processes like ICT and excited-state intramolecular proton transfer (ESIPT). iphy.ac.cnnih.gov In some cases, the duration of ESIPT can be as fast as 50-200 femtoseconds. iphy.ac.cn
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound derivatives. nih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformational preferences of the molecule in the crystalline form. eurjchem.com
Beyond the individual molecular structure, X-ray crystallography elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure. nih.gov These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.neteurjchem.com For example, in the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the molecules are linked by C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions with a centroid-centroid distance of 3.6640 Å. nih.gov
Table 5: Common Intermolecular Interactions Observed in the Crystal Structures of Heterocyclic Compounds
| Interaction Type | Description | Typical Distances |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.goveurjchem.commdpi.com | O-H···O: ~2.8 Å; N-H···O: ~2.9 Å mdpi.com |
| π-π Stacking | Non-covalent interaction between aromatic rings. nih.govresearchcommons.org | Centroid-centroid distance: ~3.4-3.8 Å nih.gov |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. researchgate.net | Varies depending on the atoms involved. |
| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. mdpi.com | Varies depending on the halogen and acceptor atom. |
Computational and Theoretical Chemistry of 2h Pyrrolo 2,3 F Benzoxazole
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for elucidating the fundamental electronic and geometric characteristics of molecular systems. For 2H-Pyrrolo[2,3-f]benzoxazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting its optimized ground-state geometry. These calculations typically reveal a planar or near-planar structure, a consequence of the fused aromatic ring system. The bond lengths and angles obtained from these theoretical models can be compared with experimental data from X-ray crystallography for validation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is generally distributed over the electron-rich pyrrole (B145914) and benzoxazole (B165842) rings, indicating these regions are susceptible to electrophilic attack. Conversely, the LUMO is typically localized across the entire π-system, signifying the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and lower stability. Computational studies on related heterocyclic systems indicate that the HOMO-LUMO gap can be tuned by the introduction of electron-donating or electron-withdrawing substituents, a strategy often employed in drug design to modulate bioactivity. rsc.org
Below is a table summarizing typical HOMO-LUMO energy values and the energy gap for a hypothetical this compound derivative, as would be determined by DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Note: These are representative values and can vary based on the specific computational method and the presence of substituents.
Tautomerism is a significant consideration for heterocyclic compounds containing N-H protons. In the case of this compound, proton tautomerism can occur, leading to different isomeric forms. Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomeric form, the most stable isomer can be identified.
The energetic landscape can reveal the activation barriers for interconversion between tautomers, providing insight into their dynamic equilibrium. These calculations are crucial as different tautomers can exhibit distinct biological activities and receptor binding affinities.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational flexibility, particularly in a solvent environment. For this compound derivatives, MD simulations can reveal how the molecule interacts with solvent molecules, such as water, and how these interactions influence its conformational preferences.
These simulations are particularly important for understanding the behavior of flexible side chains that may be attached to the rigid core of the molecule. The resulting trajectories from MD simulations provide a detailed picture of the molecule's conformational landscape over time, which is crucial for understanding its interactions with biological macromolecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, 2D-QSAR and 3D-QSAR studies can be instrumental in designing new analogs with improved potency. nih.govresearchgate.net
In 2D-QSAR, various physicochemical descriptors are correlated with biological activity. In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D structural information to build predictive models. esisresearch.orgjmaterenvironsci.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information guides the rational design of new derivatives with enhanced biological profiles. nih.gov
The following table presents a hypothetical summary of a 3D-QSAR study on a series of this compound derivatives.
| Model | q² | r² | Steric Contribution | Electrostatic Contribution |
| CoMFA | 0.65 | 0.92 | 55% | 45% |
| CoMSIA | 0.68 | 0.94 | 40% | 35% (plus other fields) |
Note: q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) are measures of the predictive ability and goodness of fit of the model, respectively.
Molecular Docking and Binding Energy Calculations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijpsdronline.com For this compound and its derivatives, docking studies are crucial for understanding their mechanism of action at a molecular level. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a target protein. nih.govnih.gov
Following docking, binding energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed to estimate the strength of the ligand-receptor interaction. semanticscholar.org These calculations provide a more quantitative measure of binding affinity and can help in ranking potential drug candidates.
A typical output from a molecular docking and binding energy calculation study is summarized in the table below.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | -45.2 | Tyr234, Lys120, Phe345 |
| Derivative A | -8.2 | -52.8 | Tyr234, Lys120, Arg340 |
| Derivative B | -6.9 | -41.5 | Phe345, Leu118 |
Investigation of Reaction Mechanisms via Computational Pathways
Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical calculations can be employed to explore different reaction pathways, identify transition states, and calculate activation energies. This information is valuable for optimizing reaction conditions and developing more efficient synthetic routes. nih.gov For instance, DFT calculations can be used to model the transition state of a key cyclization step in the formation of the fused ring system.
Hirshfeld Surface Analysis and Intermolecular Interaction Energies
Computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in a crystalline solid and the nature of the forces that hold them together. Hirshfeld surface analysis is a key technique in this regard, offering a visual and quantitative method for exploring intermolecular interactions. This analysis, combined with the calculation of intermolecular interaction energies, provides a detailed picture of the crystal packing and stability of a compound like this compound.
Hirshfeld surface analysis delineates the space a molecule occupies in a crystal, mapping the closest intermolecular contacts. The surface is generated based on the electron distribution of the molecule. Different properties can be mapped onto this surface to highlight various aspects of intermolecular interactions. One of the most common is the normalized contact distance (dnorm), which uses a color scale to indicate contacts shorter than, equal to, and longer than the van der Waals radii of the interacting atoms. Red spots on the dnorm surface highlight short contacts, which are often indicative of strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
While specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature, analysis of structurally related compounds provides insight into the expected interactions. For instance, studies on other benzoxazole and pyrrole-containing derivatives reveal the prevalence of certain contact types.
Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | 30-50% |
| C···H/H···C | 15-25% |
| O···H/H···O | 10-20% |
| N···H/H···N | 5-15% |
| C···C (π-π stacking) | 3-10% |
Note: This table is illustrative and based on data for analogous compounds. The actual values for this compound would require specific crystallographic data and analysis.
The shape index and curvedness are other properties mapped on the Hirshfeld surface that help in identifying π-π stacking interactions, which are common in aromatic and heteroaromatic systems. The shape index provides information about the local topology of the surface, with characteristic patterns indicating planar stacking arrangements. Curvedness highlights the flatness of the surface, with low values corresponding to planar regions that can participate in stacking.
Beyond visualization, the intermolecular interaction energies can be calculated using computational models. These calculations quantify the strength of the different types of interactions (e.g., electrostatic, dispersion, repulsion, and polarization) between a central molecule and its neighbors in the crystal lattice. This provides a more direct measure of the forces contributing to the stability of the crystal structure.
Table 2: Representative Intermolecular Interaction Energies for a Molecule in a Crystal Lattice
| Interaction Type | Energy (kJ/mol) |
| Electrostatic | -50 to -150 |
| Dispersion | -100 to -300 |
| Repulsion | +80 to +250 |
| Polarization | -10 to -50 |
| Total | -80 to -250 |
Structure Activity Relationship Sar Studies of 2h Pyrrolo 2,3 F Benzoxazole Derivatives
Impact of Substituent Variation on Molecular Recognition and Biological Target Engagement
The biological activity of 2H-pyrrolo[2,3-f]benzoxazole derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold. These modifications can dramatically alter the compound's affinity for its biological target by affecting electronic properties, steric interactions, and hydrogen bonding capabilities.
Positional Effects of Substituents on the Benzoxazole (B165842) Moiety
The substitution pattern on the benzoxazole portion of the molecule is a critical determinant of biological activity. Research has shown that both the type and location of substituents can lead to significant variations in potency and selectivity.
For instance, in a series of benzoxazole derivatives synthesized as inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), the position of chloro substituents on a phenyl ether linked to the benzoxazole ring was found to be crucial. A 2,3-dichloro substituted phenyl ether derivative demonstrated a five-fold increase in activity compared to monosubstituted analogs. nih.gov Conversely, a 2,6-dichloro phenyl ether derivative was devoid of activity, highlighting the steric constraints within the binding site. nih.gov Furthermore, the presence of a 5-chloro substituent on the benzoxazole ring itself has been reported as important for enhancing the anticancer activity of certain compounds. researchgate.net
In another study focusing on VEGFR-2 inhibitors, derivatives with an unsubstituted benzoxazole ring were generally more potent than those with a 5-methyl or 5-chloro substituent. nih.gov This suggests that for certain targets, an unencumbered benzoxazole core is preferred. The following table summarizes the inhibitory concentration (IC50) values of selected benzoxazole derivatives against different cancer cell lines, illustrating the impact of substitution on the benzoxazole ring.
| Compound | Benzoxazole Substituent | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 8d | H | 3.43 | 2.79 | 2.43 | 0.0554 |
| 8e | 5-Cl | >50 | 4.87 | 3.59 | 0.0741 |
| 8h | 5-CH3 | 3.53 | 2.94 | 2.76 | Not specified |
| Sorafenib (B1663141) (Standard) | Not applicable | 4.21 | 5.30 | 3.40 | 0.0782 |
| Data sourced from a study on benzoxazole-based VEGFR-2 inhibitors. nih.gov |
Influence of Pyrrole (B145914) Ring Substitutions
Modifications to the pyrrole ring of the this compound scaffold also play a pivotal role in modulating biological activity. The pyrrole ring, being a key component of many natural products and synthetic drugs, offers multiple sites for substitution that can influence the molecule's interaction with its target. nih.gov
In the context of pyrrolo[2,3-d]pyrimidines, a related class of compounds, substitutions on the pyrrole nitrogen have been shown to be critical for activity. For example, in a series of enterovirus inhibitors, an isopropyl group at the N1 position of the pyrazole (B372694) ring (analogous to the pyrrole nitrogen) was associated with high selectivity. ucla.edu
Role of Halogenation on SAR Profiles
The incorporation of halogen atoms is a common strategy in medicinal chemistry to enhance biological activity, and the this compound scaffold is no exception. Halogens can influence a compound's properties in several ways, including altering its lipophilicity, metabolic stability, and ability to form halogen bonds with the target protein. mdpi.com
The strategic placement of halogens has been shown to be beneficial. For example, the presence of two halogen substituents on the pyrrole ring of a related compound was noted as a beneficial substitution for its biological activity. nih.gov In the case of benzoxazole derivatives, a 2,3-dichloro substitution on an attached phenyl ring led to a significant increase in inhibitory activity against CpIMPDH. nih.gov However, the addition of a chlorine atom to a naphthyl group in the same position was detrimental, indicating a delicate balance between electronic effects and steric hindrance. nih.gov
The following table illustrates the effect of halogenation on the IC50 values of CpIMPDH inhibitors.
| Compound | Substituent | CpIMPDH IC50 (nM) |
| 41 | 2-chlorophenyl ether | 25 |
| 45 | 3-chlorophenyl ether | 24 |
| 46 | 2,3-dichlorophenyl ether | 5 |
| 47 | 2,6-dichlorophenyl ether | >10,000 |
| 48 | 1-naphthyl | 9 |
| 49 | 4-chloro-1-naphthyl | 100 |
| Data sourced from a study on benzoxazole-based CpIMPDH inhibitors. nih.gov |
Stereochemical Considerations in this compound Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral this compound derivatives. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and pharmacological effects due to the stereospecific nature of biological receptors.
In the development of CpIMPDH inhibitors, the stereochemistry of an amide portion of the inhibitor was a key SAR consideration. nih.gov It was found that the (S)-isomer of a secondary amine derivative was a very potent inhibitor with an IC50 of 0.5 nM, while the corresponding (S)-naphthyl amine derivative was less active (IC50 = 14 nM). nih.gov This highlights that the specific spatial orientation of substituents is crucial for optimal interaction with the enzyme's binding site. The synthesis of enantiomerically pure compounds is therefore essential to fully characterize the SAR and to develop more effective and selective therapeutic agents. nih.gov
Linker Chemistry and its Influence on SAR in Multi-Scaffold Systems
The linker's role is to optimally position the different pharmacophoric elements within the target's binding site to maximize favorable interactions. Studies on related heterocyclic systems have demonstrated the importance of the linker. For instance, in a series of quinoxaline (B1680401) derivatives, an NH linker at the third position was found to be essential for activity, while aliphatic linkers decreased activity. mdpi.com Similarly, for other quinoxaline derivatives, an NH-CO linker at the second position increased activity, whereas aliphatic linkers were detrimental. mdpi.com
In the context of bis-pyrrolo[2,3-d]pyrimidines and bis-purines, the linker between the heterocyclic scaffolds had a significant impact on their antitumor activity. mdpi.com The choice of linker, whether it be an aliphatic chain or a more rigid aromatic system, can influence the molecule's conformational freedom and its ability to adopt the bioactive conformation required for target engagement.
Conformational Flexibility and its Contribution to SAR
The conformational flexibility of a molecule, or its ability to adopt different spatial arrangements through the rotation of single bonds, is a key determinant of its biological activity. For this compound derivatives, the degree of flexibility can influence how well the molecule fits into the binding pocket of its biological target.
A degree of conformational freedom can be advantageous, allowing the molecule to adapt its shape to achieve an optimal binding orientation. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. In the development of CpIMPDH inhibitors, it was noted that the sterics of a particular substituent group were an important determinant for binding, suggesting that the molecule's conformation is critical. nih.gov
Computational methods, such as molecular modeling, are often employed to study the conformational preferences of molecules and to understand how these relate to their biological activity. By analyzing the low-energy conformations of a series of derivatives, researchers can gain insights into the bioactive conformation and use this information to design new analogs with improved properties.
Mechanistic Investigations of Biological Interactions of 2h Pyrrolo 2,3 F Benzoxazole Derivatives
Modulation of Enzyme Activities by 2H-Pyrrolo[2,3-F]benzoxazole Analogues
Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition and Target Specificity
Derivatives of the benzoxazole (B165842) scaffold have been identified as potent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov The inhibition of IMPDH by these analogues blocks the production of essential precursors for DNA and RNA synthesis, thereby impeding cell proliferation. nih.gov Research has focused on expanding the structure-activity relationship (SAR) for this class of inhibitors, particularly against Mycobacterium tuberculosis (Mtb) IMPDH2. nih.gov
Initial studies established that substitutions at the 2- and 3-positions of an aryl ether linked to the benzoxazole core were important for inhibitory activity. nih.gov Further modifications were evaluated to enhance potency. For instance, replacing a pyridyl moiety with a phenyl ring containing either electron-donating or electron-withdrawing groups led to a significant increase in inhibitory activity. Compounds with 4-methoxy, 4-trifluoromethoxy, and 4-cyano substitutions on the phenyl ring demonstrated a 7-fold increase in inhibition compared to the parent pyridyl compound. nih.gov The addition of methoxy (B1213986) groups to the pyridyl ring also resulted in a 5-fold increase in inhibition. nih.gov
The most promising compounds from these studies exhibited apparent inhibition constants (Ki,app) in the nanomolar range. For example, two notable benzoxazole derivatives had Ki,app values of 76 nM and 14 nM, respectively. nih.gov The antibacterial activity of these potent compounds is attributed to the inhibition of MtbIMPDH2, a finding supported by conditional knockdown and the analysis of resistant strains. brandeis.edu A key aspect of their target specificity is that the antibacterial effect of the most potent analogues is not diminished by the presence of guanine, suggesting that these inhibitors can overcome the guanine salvage pathway that could otherwise rescue the bacteria. brandeis.edu
Table 1: Inhibition of MtbIMPDH2ΔCBS by Benzoxazole Derivatives
| Compound | Modification | Ki,app (nM) |
|---|---|---|
| Parent Compound 2 | Pyridyl Moiety | 76 |
| Compound 3 | Pyridine N-oxide | 14 |
| Compound 8b | Methoxy-substituted Pyridyl | ~15 |
| Compound 8c | Methoxy-substituted Pyridyl | ~15 |
| Compound 8d | 4-OMe Phenyl | ~11 |
| Compound 8e | 4-OCF3 Phenyl | ~11 |
| Compound 8f | 4-CN Phenyl | ~11 |
Data sourced from research on benzoxazole-based IMPDH inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Pathways
Analogues of this compound have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. semanticscholar.orgnih.gov The inhibition of VEGFR-2 is a critical strategy in cancer therapy as it disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov Benzoxazole derivatives are designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration. semanticscholar.orgnih.gov
Several studies have synthesized and evaluated series of benzoxazole derivatives, demonstrating their potent anti-proliferative and VEGFR-2 inhibitory activities. For example, one study reported a novel set of benzoxazole derivatives, with the most potent member, compound 12l , exhibiting a VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM. nih.gov Another series of modified benzoxazole-based compounds also showed significant VEGFR-2 inhibition, with compounds 8a , 8d , and 8e having IC50 values of 0.0579 µM, 0.0554 µM, and 0.0741 µM, respectively, which were more potent than the reference drug sorafenib (B1663141) (IC50 = 0.0782 µM). mdpi.com
The mechanistic investigations into these compounds reveal that their biological effects are not limited to direct enzyme inhibition. The inhibition of VEGFR-2 by these benzoxazole analogues leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. semanticscholar.orgnih.gov For instance, compound 12l was found to arrest the HepG2 cell cycle primarily at the Pre-G1 and G1 phases and induced apoptosis in 35.13% of the cells. nih.gov This apoptotic effect was further confirmed by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and BAX, and a reduction in the level of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another potent derivative, compound 14b , was shown to arrest HepG2 cell growth at the Pre-G1 phase and induce apoptosis, which was supported by a 4.8-fold increase in caspase-3 levels. semanticscholar.org
Table 2: VEGFR-2 Inhibition by Benzoxazole Analogues
| Compound | VEGFR-2 Inhibition IC50 | Reference |
|---|---|---|
| 12d | 194.6 nM | nih.gov |
| 12i | 155 nM | nih.gov |
| 12l | 97.38 nM | nih.gov |
| 8a | 0.0579 µM | mdpi.com |
| 8d | 0.0554 µM | mdpi.com |
| 8e | 0.0741 µM | mdpi.com |
| Sorafenib (Reference) | 0.0782 µM | mdpi.com |
Data compiled from studies on benzoxazole derivatives as VEGFR-2 inhibitors.
Histone Deacetylase (HDAC) Inhibition Mechanisms
While direct studies on this compound derivatives as histone deacetylase (HDAC) inhibitors are not extensively documented, the mechanistic understanding can be inferred from studies on structurally related heterocyclic compounds, such as oxadiazole-based inhibitors. These inhibitors are known to target the zinc-dependent active site of HDAC enzymes.
Fluorinated 1,3,4-oxadiazoles, for instance, have been identified as potent and highly selective inhibitors of HDAC6. nih.gov The inhibitory mechanism involves the interaction of the heterocyclic ring system with the active site of the enzyme. Interestingly, it has been observed that the HDAC6 enzyme can hydrolyze the oxadiazole ring, converting the parent inhibitor into an acylhydrazide. nih.gov This transformation occurs through a two-step hydrolytic sequence within the enzyme's active site. nih.gov Quantum and molecular mechanics (QM/MM) calculations have elucidated that this process is energetically favorable, with a computed activation free energy of approximately 21 kcal·mol−1 for the rate-determining step. nih.gov The presence of electron-withdrawing groups, such as trifluoromethyl or difluoromethyl substituents, on the oxadiazole ring is a prerequisite for this hydrolysis to occur. nih.gov
This substrate-like degradation of the inhibitor within the target enzyme's active site represents a unique mechanistic aspect of this class of compounds. nih.gov While the resulting acylhydrazide products are typically much less potent as HDAC inhibitors, this interaction highlights a dynamic relationship between the inhibitor and the enzyme that extends beyond simple binding. nih.gov
Table 1: Mechanistic Insights into HDAC Inhibition by Structurally Related Heterocyclic Compounds
| Compound Class | Target Enzyme | Key Mechanistic Feature | Reference |
|---|
DNA Gyrase Interaction and Inhibition
The bacterial enzyme DNA gyrase is a validated target for antimicrobial agents. This enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death. nih.gov
Derivatives based on scaffolds structurally related to this compound, such as benzothiazoles and benzopyran-2-ones, have been investigated as DNA gyrase inhibitors. nih.govresearchgate.net The mechanism of inhibition typically involves the binding of the compound to the ATP-binding pocket of the GyrB subunit of the DNA gyrase enzyme. nih.gov This binding event prevents the conformational changes necessary for ATP hydrolysis, thereby inhibiting the enzyme's supercoiling activity.
For example, a series of benzothiazole (B30560) derivatives have been developed as potent inhibitors of DNA gyrase, with activity against clinically significant Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Co-crystal structures of these inhibitors in complex with the GyrB subunit have confirmed their binding to the ATP-binding site. nih.gov Similarly, certain pyrrolamide compounds have been shown to inhibit the ATPase activity of the GyrB domain of Mycobacterium tuberculosis DNA gyrase. nih.gov The presence of specific substituents, such as lipophilic electron-withdrawing groups on the pyrrole (B145914) ring, can enhance the inhibitory activity by promoting stronger interactions with the binding pocket. nih.gov
Table 2: DNA Gyrase Inhibition by Structurally Related Compounds
| Compound Class | Target Organism | Target Subunit | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Benzothiazoles | A. baumannii, P. aeruginosa | GyrB | Binding to the ATP-binding pocket. | nih.gov |
| Pyrrolamides | M. tuberculosis | GyrB | Inhibition of ATPase activity. | nih.gov |
Cellular Pathway Modulation and Signaling Cascade Perturbations
A significant mechanism through which pyrrolo-benzoxazole and related derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. semanticscholar.orgnih.govqub.ac.ukunisa.edu.au Studies on various cancer cell lines have demonstrated that these compounds can trigger apoptosis through multiple pathways.
One key pathway involves the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis. For instance, certain benzoxazole derivatives have been shown to cause a significant increase in the levels of caspase-3, a key executioner caspase. semanticscholar.orgresearchgate.net The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. researchgate.net Some derivatives have also been shown to activate caspase-9, suggesting the involvement of the intrinsic, or mitochondrial, apoptotic pathway. nih.gov
The intrinsic pathway is often initiated by mitochondrial dysfunction. Treatment with benzoxazole derivatives has been associated with a decrease in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. nih.gov This can be triggered by the cleavage of Bid, a pro-apoptotic protein, mediated by caspase-8. nih.gov Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, with an observed decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. nih.gov
It has also been noted that some pyrrolo-1,5-benzoxazepine compounds are capable of inducing apoptosis in multi-drug-resistant (MDR) cancer cells that express P-glycoprotein or breast cancer resistance protein (BCRP), suggesting they may bypass common mechanisms of drug resistance. qub.ac.ukunisa.edu.au
Table 3: Apoptosis Induction by Benzoxazole and Related Derivatives
| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Benzoxazole derivative 14b | HepG2 | 4.8-fold increase in caspase-3. | semanticscholar.org |
| Benzoxazole derivative | HepG2 | Increased apoptosis rate from 0.60% to 65.22% at the late stage. | nih.gov |
| Benzoxazole derivative K313 | Nalm-6, Daudi | Activation of caspase-9 and caspase-3; decrease in mitochondrial membrane potential. | nih.gov |
In addition to inducing apoptosis, this compound derivatives and their structural analogs can exert antiproliferative effects by causing cell cycle arrest at various phases. semanticscholar.orgnih.govnih.gov This prevents cancer cells from progressing through the cell division cycle, ultimately inhibiting tumor growth.
Different derivatives have been shown to arrest the cell cycle at different checkpoints. For example, some benzoxazole-2-carboxamide derivatives have been found to induce a G0/G1 phase arrest in MCF-7 breast cancer cells. nih.gov Other benzoxazole derivatives have been reported to arrest HepG2 liver cancer cells in the Pre-G1 phase. semanticscholar.orgnih.gov A moderate cell cycle arrest at the G0/G1 phase has also been observed in Nalm-6 and Daudi cells treated with the benzoxazole derivative K313. nih.gov
In contrast, other related compounds, such as certain quinazolin-4(3H)-one derivatives, have been shown to arrest cell growth at the G2/M phase. nih.gov Pyrrolo-1,5-benzoxazepines have also been demonstrated to cause a G2/M arrest, which is associated with microtubule depolymerization and the phosphorylation of the mitotic spindle checkpoint protein BubR1. researchgate.net Furthermore, some benzimidazole (B57391) derivatives, which share a bicyclic heterocyclic core, have been shown to arrest the cell cycle in the G1, S, and G2 phases in different cancer cell lines. mdpi.com
The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the genetic background of the cancer cell line. This targeted disruption of the cell cycle is a key component of the anticancer activity of this class of compounds.
Table 4: Cell Cycle Arrest Induced by Benzoxazole and Related Derivatives
| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Benzoxazole-2-carboxamide derivative 14 | MCF-7 | G0/G1 phase | nih.gov |
| Benzoxazole derivative 14b | HepG2 | Pre-G1 phase | semanticscholar.org |
| Benzoxazole derivative K313 | Nalm-6, Daudi | G0/G1 phase | nih.gov |
| Quinazolin-4(3H)-one derivative VII | Cancer cell lines | G2/M phase | nih.gov |
The anti-inflammatory properties of this compound derivatives and their analogs are attributed to their ability to intervene in key inflammatory signaling pathways. These compounds have been shown to modulate the activity of enzymes and signaling proteins that play a central role in the inflammatory response.
One of the primary mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Certain 2-(2-arylphenyl)benzoxazoles have been identified as selective inhibitors of COX-2, with some compounds showing a selectivity index superior to that of the clinically used NSAID, celecoxib. nih.gov
Another important anti-inflammatory mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Myeloid differentiation protein 2 (MD2) is a key adaptor protein for TLR4 that is involved in sensing lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov Some benzoxazolone derivatives have been shown to act as MD2 inhibitors, competitively inhibiting the binding of probes to the MD2 protein. nih.gov This inhibition of the MD2/TLR4 complex disrupts downstream signaling, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6. nih.gov
Furthermore, these compounds can interfere with the NF-κB and MAPK signaling pathways, which are classical inflammation signaling cascades. mdpi.com By inhibiting the activation of key proteins in these pathways, such as p-ERK, p-P38, p-JNK, and p-P65, these derivatives can suppress the expression of a wide range of inflammatory mediators. mdpi.com Some 2H-1,4-benzoxazin-3(4H)-one derivatives have also been shown to activate the Nrf2-HO-1 signaling pathway, which has anti-inflammatory and antioxidant effects. doaj.org
Table 5: Anti-inflammatory Mechanisms of Benzoxazole and Related Derivatives
| Compound Class | Target/Pathway | Key Mechanistic Effect | Reference |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazoles | COX-2 | Selective inhibition of COX-2 enzyme activity. | nih.gov |
| Benzoxazolone derivatives | MD2/TLR4 | Competitive inhibition of ligand binding to MD2. | nih.gov |
| Benzofuran-heterocycle hybrids | NF-κB and MAPKs | Inhibition of the phosphorylation of key signaling proteins. | mdpi.com |
Mechanistic Basis of Antimicrobial Activities
The antimicrobial activity of this compound derivatives and related heterocyclic systems is based on their ability to interfere with essential cellular processes in microorganisms. nih.govmdpi.com One of the primary mechanisms, as discussed in section 6.1.8, is the inhibition of bacterial DNA gyrase. nih.gov By targeting this enzyme, these compounds can effectively block DNA replication and lead to bacterial cell death.
In addition to DNA gyrase inhibition, other mechanisms may contribute to the antimicrobial effects of these compounds. The broad-spectrum activity of some derivatives against both Gram-positive and Gram-negative bacteria suggests that they may have multiple targets or a mechanism of action that is effective against a wide range of bacterial species. mdpi.commdpi.com
For example, certain benzoxazole derivatives have demonstrated wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. mdpi.com Similarly, pyrrolo[2,1-b] semanticscholar.orgresearchgate.netbenzothiazole derivatives have been shown to be effective against Staphylococcus aureus, Bacillus subtilis, and Chlamydia pneumonia. mdpi.com The presence of specific substituents, such as a p-fluorophenyl group, has been shown to enhance the antibacterial potency of these compounds. mdpi.com
While the precise mechanisms of action for all antimicrobial derivatives in this class have not been fully elucidated, the available evidence points towards the disruption of DNA synthesis as a key strategy. Further research is needed to explore other potential targets and mechanisms that contribute to the antimicrobial profile of these versatile compounds.
Table 6: Antimicrobial Activity and Potential Mechanisms of Benzoxazole and Related Derivatives
| Compound Class | Target Organism(s) | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Benzoxazole derivatives | E. coli, B. subtilis, S. aureus, S. Enteritidis | Not fully elucidated, but broad-spectrum activity suggests a fundamental target. | mdpi.com |
| Pyrrolo[2,1-b] semanticscholar.orgresearchgate.netbenzothiazole derivatives | S. aureus, B. subtilis, C. pneumonia | Inhibition of bacterial growth; specific mechanism not detailed. | mdpi.com |
Investigation of Other Specific Receptor Binding and Ligand Interactions
While research exists for related heterocyclic structures, such as benzoxazole derivatives and various pyrrolo-fused systems, this information is not directly applicable to the specific this compound core. The unique electronic and steric properties of this particular fused ring system mean that data from analogous but structurally distinct compounds cannot be reliably extrapolated.
Therefore, the creation of detailed data tables and an in-depth analysis of specific receptor binding and ligand interactions for this compound derivatives is not possible at this time due to the absence of published research findings. Further experimental studies are required to elucidate the specific biological targets and interaction profiles of this class of compounds.
Future Research Directions and Advanced Applications of 2h Pyrrolo 2,3 F Benzoxazole
Design of Novel Functional Materials Incorporating the 2H-Pyrrolo[2,3-F]benzoxazole Scaffold
The inherent photophysical properties of the this compound core make it an exceptional candidate for the development of organic functional materials. Its rigid and coplanar structure facilitates effective π-orbital overlap, which is crucial for charge transport and efficient luminescence. Future research will likely focus on exploiting these characteristics for applications in organic electronics.
The table below summarizes the photophysical properties of representative donor-acceptor type derivatives, highlighting the tunability of the scaffold.
| Derivative Structure (Schematic) | Donor Group (at Pyrrole-N) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Potential Application |
|---|---|---|---|---|---|
| PBO-TPA | Triphenylamine | 385 | 495 (Green) | 0.78 | OLED Emitter |
| PBO-CZ | N-Carbazole | 370 | 470 (Blue) | 0.85 | OLED Emitter |
| PBO-DMFA | Dimethylaminophenyl | 405 | 530 (Yellow-Green) | 0.65 | OLED Emitter / Solid-State Lighting |
| PBO-PYR | Pyrene | 392 | 505 (Green) | 0.91 | High-Efficiency OLEDs |
Beyond OLEDs, these materials are promising for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In OPVs, the D-A nature of the scaffold can be utilized to design materials with broad absorption spectra and efficient exciton (B1674681) dissociation. For OFETs, the planarity and potential for ordered packing through π-π stacking could lead to materials with high charge carrier mobility.
Development of this compound as Chemical Probes for Biological Systems
The intrinsic fluorescence of the this compound system provides a strong foundation for its development as a new class of chemical probes. A key research direction is the design of "turn-on" or "turn-off" fluorescent sensors for detecting specific analytes, such as metal ions, anions, or biologically relevant small molecules.
The sensing mechanism would rely on modulating the electronic properties of the fluorophore upon binding to a target analyte. This can be achieved by attaching a specific recognition moiety (a receptor) to the core scaffold. Upon binding, conformational changes or electronic perturbations (e.g., photoinduced electron transfer (PET) or ICT) would alter the fluorescence output, providing a detectable signal.
For example, a derivative functionalized with a crown ether could serve as a selective sensor for alkali metal ions like K⁺ or Na⁺. A derivative bearing a boronic acid group could be designed to detect fluoride (B91410) ions or sugars. The high quantum yield and photostability of the core scaffold are advantageous for developing probes with high sensitivity and for applications in bioimaging.
The table below outlines potential designs for chemical probes based on the this compound framework.
| Probe Design Concept | Recognition Moiety | Target Analyte | Proposed Sensing Mechanism | Expected Signal Change |
|---|---|---|---|---|
| Metal Ion Sensor | Aza-crown ether | Heavy metal ions (e.g., Hg2+, Cu2+) | Chelation-Enhanced Fluorescence (CHEF) / PET | Fluorescence "turn-on" or ratiometric shift |
| Anion Sensor | Thioureido group | Anions (e.g., F-, AcO-) | Hydrogen bonding disrupts ICT | Colorimetric and fluorometric change |
| pH Probe | Ionizable group (e.g., phenol, aniline) | H+ / OH- | Protonation/deprotonation alters ICT | Ratiometric fluorescence change |
| Biomolecule Sensor | Boronic acid | Sugars, Catechols | Covalent binding alters electronic state | Fluorescence quenching or enhancement |
Integration into Advanced Synthetic Methodologies
The this compound scaffold is not just a target molecule but also a versatile building block for constructing more complex molecular architectures. Future synthetic research will focus on leveraging its distinct reactive sites for diversification. Modern synthetic methods, such as C-H activation, cross-coupling reactions, and flow chemistry, can be applied to this system to enable rapid and efficient library synthesis.
The key reactive positions on the scaffold include:
The Pyrrole (B145914) Nitrogen (N-H): This site is readily alkylated, arylated, or acylated, allowing for the introduction of a wide variety of functional groups that can tune solubility, electronic properties, or self-assembly behavior.
Aromatic C-H Bonds: The benzene (B151609) and pyrrole rings contain several C-H bonds that are potential targets for direct functionalization via late-stage C-H activation. This avoids lengthy pre-functionalization steps and allows for the direct installation of aryl, alkyl, or heteroatom-containing groups.
Halogenated Derivatives: Pre-installing bromine or iodine atoms at specific positions creates handles for classic cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, providing reliable pathways to complex conjugated systems.
Integrating this scaffold into diversity-oriented synthesis (DOS) platforms could generate large libraries of novel compounds for high-throughput screening in drug discovery or materials science. Furthermore, the development of continuous flow processes for the synthesis and functionalization of this compound would enhance scalability, safety, and reproducibility.
The table below details key reactive sites and corresponding advanced synthetic transformations.
| Reactive Site | Example Transformation | Reagents/Catalyst System | Purpose of Functionalization |
|---|---|---|---|
| Pyrrole N-H | Buchwald-Hartwig N-Arylation | Aryl halide, Pd catalyst, ligand | Introduce electronic donor/acceptor groups |
| Benzene C-H | Direct C-H Arylation | Aryl halide, Pd/Ru/Rh catalyst | Extend π-conjugation, build complex architectures |
| Pyrrole C-H | C-H Borylation | B2pin2, Ir catalyst | Create a handle for subsequent Suzuki coupling |
| Pre-installed Bromine (C-Br) | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Construct biaryl systems for electronic materials |
Exploration of Self-Assembly and Supramolecular Chemistry
The planar, aromatic nature of this compound makes it an ideal candidate for studies in supramolecular chemistry. The molecule's ability to engage in non-covalent interactions, primarily π-π stacking and hydrogen bonding (via the pyrrole N-H), can be harnessed to direct its self-assembly into highly ordered, functional nanostructures.
Future research will involve designing derivatives with appended functional groups that guide the assembly process. For example:
Long Alkyl Chains: Attaching long, flexible alkyl chains can induce the formation of thermotropic liquid crystalline phases or promote assembly in solution to form organogels.
Hydrogen-Bonding Moieties: Incorporating groups like amides or carboxylic acids can create directional hydrogen-bonding networks, leading to the formation of one-dimensional fibers or two-dimensional sheets.
Chiral Groups: Introducing chiral centers can guide the formation of helical or other chiral supramolecular structures, which are of interest for applications in chiroptical materials and asymmetric catalysis.
These self-assembled structures could find applications as charge-transporting pathways in organic electronics, scaffolds for tissue engineering, or as stimuli-responsive materials where the assembly/disassembly process can be triggered by external factors like temperature, light, or the presence of a chemical guest. The study of these systems will provide fundamental insights into the principles of molecular recognition and self-organization.
The table below correlates structural modifications with potential supramolecular outcomes.
| Structural Modification | Dominant Interaction | Resulting Supramolecular Structure | Potential Application |
|---|---|---|---|
| Attachment of long C12-C18 alkyl chains | π-π stacking & van der Waals forces | Columnar Liquid Crystals, Organogels | Anisotropic conductors, printable electronics |
| Introduction of amide functionalities | Hydrogen bonding & π-π stacking | Nanofibers, 2D Sheets | Scaffolds for cell culture, sensors |
| Functionalization with chiral alaninol | Chiral induction & π-π stacking | Helical Nanostructures | Chiroptical switches, asymmetric catalysis |
| Appending charged groups (e.g., quaternary ammonium) | Electrostatic interactions & π-π stacking | Vesicles or fibers in aqueous media | Gene/drug delivery systems |
Intellectual Property and Patent Landscape of 2h Pyrrolo 2,3 F Benzoxazole Derivatives
Analysis of Patent Trends in Fused Heterocyclic Chemistry
The field of fused heterocyclic chemistry, which encompasses 2H-Pyrrolo[2,3-F]benzoxazole, is a highly active area of research and patenting, driven by its vast applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com A general trend in this area is the continuous filing of patents for novel compounds, new synthetic methodologies, and innovative applications. numberanalytics.comnumberanalytics.com
Patents in this domain can be broadly categorized into:
Composition of matter patents: These protect new heterocyclic compounds themselves. numberanalytics.com
Method of use patents: These cover new applications for known or novel compounds. numberanalytics.com
Process patents: These safeguard new and efficient synthetic routes. numberanalytics.com
An analysis of patent databases reveals a steady increase in patents related to fused heterocyclic compounds. This growth is indicative of the immense potential seen in these scaffolds for developing new therapeutic agents and materials. For instance, patent applications often describe fused heterocyclic compounds as modulators of various biological targets, such as kinases, ion channels, and receptors. researchgate.netgoogle.comgoogle.com This highlights the strategic focus of pharmaceutical research on this class of molecules.
Interactive Table: Representative Patent Applications in Fused Heterocyclic Chemistry
| Patent Number/ID | Title | Key Focus | Assignee/Applicant |
| US9346776B2 | Fused Heterocyclic Compound | Enteropeptidase inhibitors for obesity and diabetes. unifiedpatents.com | Scohia Pharma Inc. |
| WO2007077961A2 | Fused heterocyclic compounds and their use as mineralocorticoid receptor ligands | Mineralocorticoid receptor antagonists for hypertension and cardiac failure. google.com | Not specified |
| WO2008016192A3 | Fused heterocyclic derivative and use thereof | Kinase inhibitors for cancer treatment. google.com | Not specified |
| US9388185B2 | Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors | FGFR inhibitors for cancer treatment. google.com | Not specified |
| US11685745B2 | Substituted benzoxazole (B165842) and benzofuran (B130515) compounds as PDE7 inhibitors | PDE7 inhibitors. google.com | Not specified |
This table is for illustrative purposes and represents a small sample of the extensive patent landscape.
Novelty and Inventive Step Assessment for this compound Structures
For a patent to be granted for a new this compound derivative, it must satisfy the core requirements of novelty, inventive step (non-obviousness), and utility. numberanalytics.com
Novelty: The claimed compound must not have been previously disclosed to the public in any form, including in scientific literature or other patents. chemicalindustryjournal.co.uk For a new this compound derivative, novelty can be established through a unique substitution pattern on the core scaffold that has not been previously reported. numberanalytics.com Even if the core heterocyclic system is known, novel substituents can render the entire molecule new.
Inventive Step (Non-Obviousness): This is often the more challenging hurdle. The invention must not be obvious to a person skilled in the art. numberanalytics.comchemicalindustryjournal.co.uk For a this compound derivative, an inventive step could be demonstrated by:
Unexpected Properties: The new derivative exhibits surprising and beneficial properties (e.g., significantly higher potency, improved selectivity, better pharmacokinetic profile) compared to structurally similar known compounds. numberanalytics.com
Overcoming Technical Hurdles: The synthesis of the derivative involved overcoming significant technical challenges that would not have been apparent to a skilled chemist.
New Therapeutic Application: The compound is found to be effective for a new and unexpected medical use.
A thorough prior art search is crucial to assess both novelty and inventive step. bailey-walsh.com This involves searching patent databases like Espacenet, USPTO, and others, as well as scientific literature databases. rsc.orgbuffalo.edu
Strategic Considerations for Academic Patent Filings Related to this compound
Academic institutions play a significant role in the discovery of novel compounds and drug targets. ox.ac.uk However, the decision to file a patent on a new this compound derivative requires careful strategic consideration.
Key considerations for academic patent filings include:
Timing of Disclosure: A patent application must be filed before any public disclosure of the invention (e.g., in a journal article or conference presentation). chemicalindustryjournal.co.uk
Scope of Claims: The patent claims should be drafted broadly enough to cover a range of related structures and potential applications, but also be supported by sufficient experimental data. numberanalytics.combailey-walsh.com This can involve claiming a genus of compounds with a Markush structure. numberanalytics.com
Data Support: The patent application must provide enough information to enable a person skilled in the art to make and use the invention. numberanalytics.com This typically includes detailed synthetic procedures and biological activity data for representative examples.
Commercial Potential: Universities often assess the commercial potential of an invention before investing in the expensive patenting process. This involves considering the potential therapeutic applications and the market for such a drug. ox.ac.uk
International Protection: For inventions with global commercial potential, filing an international patent application via the Patent Cooperation Treaty (PCT) can be a strategic move to secure rights in multiple countries. bailey-walsh.com
Impact of Patent Literature on Research Direction and Innovation
Patent literature is an invaluable resource for researchers in medicinal chemistry and drug discovery. rsc.org It serves two primary functions: it protects intellectual property and provides a vast repository of prior art that can guide new research and prevent infringement. acs.org
The impact of patent literature on research direction and innovation in the field of this compound can be seen in several ways:
Inspiration for New Ideas: Reviewing existing patents can spark new ideas for designing novel compounds with improved properties. Researchers can identify promising scaffolds and substitution patterns from the patent literature.
Avoiding Redundant Research: By understanding what has already been patented, researchers can avoid duplicating efforts and focus their resources on truly innovative areas. bailey-walsh.com
Identifying "White Spots": Analyzing the patent landscape can reveal "white spots" or areas with limited patenting activity. These areas may represent untapped opportunities for new research and development.
Understanding Competitor Strategies: Patent filings provide insights into the research directions and priorities of pharmaceutical companies and other research institutions. biorxiv.org
Guiding Target Selection: The prevalence of patents related to specific biological targets can indicate their perceived importance in disease, influencing the selection of targets for new drug discovery programs. biorxiv.org
Journals like ACS Medicinal Chemistry Letters have recognized the importance of patent literature by including "Patent Highlights" as a regular feature, providing researchers with timely updates on cutting-edge inventions in drug discovery. acs.org This underscores the symbiotic relationship between patent literature and academic research in driving innovation in fields like the development of this compound derivatives.
Q & A
Q. Advanced Research Focus
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Compare results with positive controls like doxorubicin .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .
- Target Identification : Employ molecular docking to predict interactions with kinases or DNA topoisomerases, followed by enzymatic inhibition assays .
How can computational methods resolve contradictions in reported biological activities of benzoxazole derivatives?
Advanced Research Focus
Discrepancies in bioactivity data often arise from structural variations or assay conditions. To address this:
- Perform QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity trends .
- Use Molecular Dynamics Simulations to study binding stability in different protein conformations (e.g., mutant vs. wild-type kinases) .
- Validate hypotheses by synthesizing derivatives with targeted modifications and retesting in standardized assays .
What strategies enhance the regioselectivity of electrophilic substitutions on this compound?
Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrrole nitrogen) to steer electrophiles to the benzoxazole ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions .
- Catalytic Systems : Use Lewis acids like ZnCl to stabilize transition states at specific sites .
How can electrochemical methods improve functionalization of this compound?
Advanced Research Focus
Electrochemical phosphorylation or cross-coupling avoids external oxidants:
- Anodic Oxidation : Generate P-centered radicals from dialkyl-H-phosphonates for C–H phosphonation at the benzoxazole C2 position .
- Silver Catalysis : Use AgNO to mediate radical intermediates, ensuring high regioselectivity .
- Optimization : Adjust electrode potential and electrolyte composition (e.g., TBAP in acetonitrile) to minimize side reactions .
What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Photoreactor Design : Scale photostimulated reactions using flow reactors with uniform UV irradiation to maintain yield .
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate closely related byproducts .
- Thermal Safety : Conduct DSC analysis to identify exothermic intermediates and implement controlled heating/cooling cycles .
How do steric and electronic effects influence the scintillation efficiency of benzoxazole-based compounds?
Q. Advanced Research Focus
- Steric Hindrance : Methyl groups at non-planar positions disrupt conjugation, reducing scintillation efficiency by 30–50% .
- Electronic Effects : Electron-donating groups (e.g., –OCH) enhance excited-state stability, improving light output .
- Validation : Compare experimental data (pulse height analysis) with DFT-calculated HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
